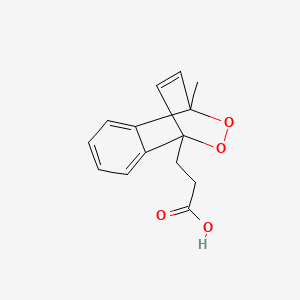

(S)-albendazole S-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

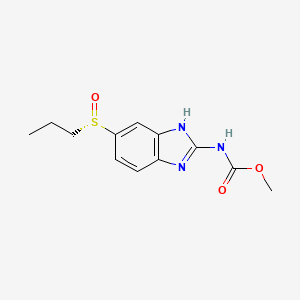

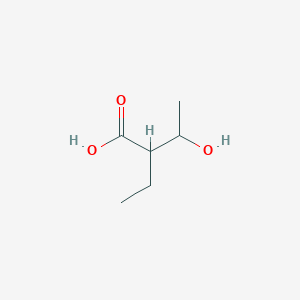

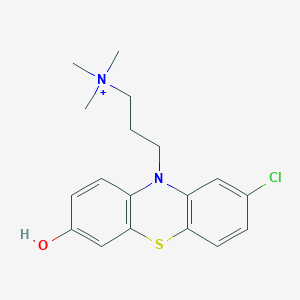

(S)-albendazole S-oxide is an albendazole S-oxide. It is an enantiomer of a (R)-albendazole S-oxide.

Aplicaciones Científicas De Investigación

1. Pharmacokinetic Implications

(S)-Albendazole S-Oxide, a metabolite of Albendazole, displays significant pharmacokinetic implications. A study highlighted the enantiomeric behavior of Albendazole and Fenbendazole sulfoxides, demonstrating that these metabolites have an asymmetric center in their chemical structures. The research emphasized the pharmacological importance of understanding the relationship between enantioselective metabolism and systemic availability of each enantiomeric form, noting that both the flavin-monooxygenase and cytochrome P450 systems are involved in the enantioselective biotransformation of these anthelmintic compounds in ruminant species (Capece, Virkel, & Lanusse, 2009).

2. In Vitro Analysis and Activity Against Parasites

In vitro analysis of Albendazole Sulfoxide enantiomers revealed that (+)-(R)-Albendazole Sulfoxide is the active enantiomer against Taenia solium, a parasite responsible for neurocysticercosis (NCC). The study indicated that (+)-(R)-Albendazole Sulfoxide was significantly more active than its counterpart in suppressing the release of alkaline phosphatase and antigen into the supernatant, highlighting the potential of using this enantiomer alone for increased efficacy or reduced toxicity compared to Albendazole (Paredes et al., 2012).

3. Environmental Implications

The environmental implications of this compound were studied, particularly its influence on soil nitrogen transformations and nitrous oxide emissions in grasslands. The study discovered that the deposition of the anthelmintic drug Albendazole through sheep urine affected soil nitrogen transformations and increased nitrous oxide emissions in grazed grasslands. This research highlighted the potential environmental impact of veterinary drugs like Albendazole on soil chemistry and greenhouse gas emissions (Ren, Hou, & Bowatte, 2022).

4. Nanotechnology Applications

Nanotechnology offers novel ways to improve the efficacy of this compound. A study successfully created a nanocrystalline (NC) formulation of Albendazole to enhance oral bioavailability. This formulation demonstrated an approximately 4.2-fold higher Area Under the Curve (AUC) than a commercialized oral product in pharmacokinetic comparison in Beagle dogs. Furthermore, the NC formulation significantly improved the drug dissolution performance, suggesting potential development into an improved anti-alveolar echinococcosis drug therapy (Hu et al., 2020).

Propiedades

Número CAS |

1610590-72-1 |

|---|---|

Fórmula molecular |

C12H15N3O3S |

Peso molecular |

281.33 g/mol |

Nombre IUPAC |

methyl N-[6-[(S)-propylsulfinyl]-1H-benzimidazol-2-yl]carbamate |

InChI |

InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/t19-/m0/s1 |

Clave InChI |

VXTGHWHFYNYFFV-IBGZPJMESA-N |

SMILES isomérico |

CCC[S@](=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

SMILES |

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

SMILES canónico |

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1S)-1-hydroxy-2-{[(2R)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol](/img/structure/B1253655.png)

![3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one](/img/structure/B1253677.png)